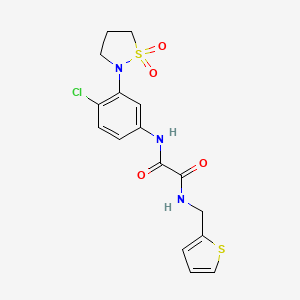

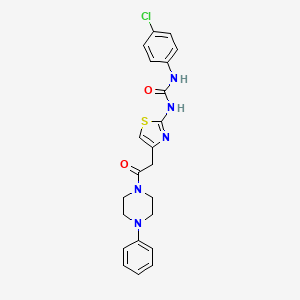

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations. In

Scientific Research Applications

Antitumor Activity

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one: has shown promise in the field of oncology. Derivatives of this compound have been synthesized and evaluated for their antitumor properties. For instance, certain quinazoline derivatives, which share a similar structural motif, have demonstrated significant anti-proliferative activity against various cancer cell lines . This suggests that our compound of interest could be a valuable candidate for developing new anticancer drugs, potentially offering benefits such as lower toxicity and higher efficacy compared to existing treatments.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a critical aspect of cancer treatment. Compounds structurally related to 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one have been found to induce apoptosis in a concentration-dependent manner . This indicates that the compound could be used to selectively target and eliminate cancer cells, thereby preventing the proliferation of tumors.

Cell Cycle Arrest

Another important application in cancer research is the ability to arrest the cell cycle. Studies have shown that certain derivatives can halt the cell cycle in the G0/G1 phase, which is a crucial checkpoint for DNA repair and apoptosis . By stopping the cell cycle, these compounds can prevent cancer cells from dividing and multiplying, providing another mechanism by which our compound could be utilized in cancer therapy.

ADME Profile Prediction

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are vital for its success as a drug. Predictive studies on related compounds have been conducted to assess their ADME profiles . This research is essential for understanding how 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one might behave in the body and its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies are used to predict how a compound will interact with biological targets, such as enzymes or receptors. These studies have been performed on related compounds to understand their potential mechanisms of action . Such research could reveal how 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one might bind to and inhibit specific targets involved in disease processes.

properties

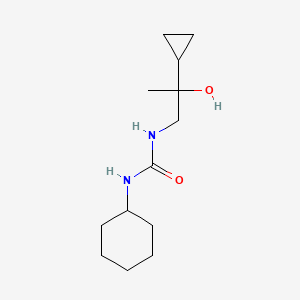

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one involves the reaction of 3-fluorobenzyl mercaptan with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluorobenzyl mercaptan", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzyl mercaptan in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours).", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain the desired compound." ] } | |

CAS RN |

898445-40-4 |

Product Name |

4-((3-fluorobenzyl)thio)-6-methylpyrimidin-2(1H)-one |

Molecular Formula |

C12H11FN2OS |

Molecular Weight |

250.29 |

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C12H11FN2OS/c1-8-5-11(15-12(16)14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |

InChI Key |

CFKLQFRUEYMNTH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2960503.png)

![[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine](/img/structure/B2960504.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2960508.png)

![Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2960511.png)

![Tert-butyl (3S)-3-[4-[(but-2-ynoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2960514.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)